Azeto[1,2-a]furo[2,3-c]pyrrole
Description
Azeto[1,2-a]furo[2,3-c]pyrrole is a polycyclic heterocyclic compound featuring fused azetidine (four-membered nitrogen-containing ring), furan (oxygen-containing five-membered ring), and pyrrole (five-membered nitrogen-containing aromatic ring) systems. The compound’s rigidity and electron-rich nature make it a candidate for studying ring strain, reactivity, and supramolecular interactions.
Properties
CAS No. |
225786-85-6 |
|---|---|
Molecular Formula |
C8H5NO |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
10-oxa-5-azatricyclo[5.3.0.02,5]deca-1,3,6,8-tetraene |
InChI |
InChI=1S/C8H5NO/c1-3-9-5-6-2-4-10-8(6)7(1)9/h1-5H |
InChI Key |
CVCPSBWJCXJKDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C1=C3C(=C2)C=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azeto[1,2-a]furo[2,3-c]pyrrole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as 3-butynamines, glyoxylic acid, and anilines can be used in the presence of a dual catalytic system, which includes a gold complex and a chiral phosphoric acid . The reaction conditions are carefully controlled to ensure high yield and selectivity.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This involves optimizing reaction conditions, using cost-effective reagents, and ensuring the scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
Azeto[1,2-a]furo[2,3-c]pyrrole undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Azeto[1,2-a]furo[2,3-c]pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of Azeto[1,2-a]furo[2,3-c]pyrrole involves its interaction with molecular targets through non-covalent interactions. For example, in catalytic processes, it can interact with catalysts to lower the activation energy of reactions. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Perhydrocyclopenta[2,3]azeto[1,2-a]pyrrol
- Structure : Contains a spiro-fused azetidine and pyrrole system, differing in the absence of a furan ring.
- Synthesis: Derived from 6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes via methanesulfonyl chloride-mediated cyclization .
2.1.2 1H-Azeto[1,2-a]pyrrolo[3,4-c]pyrrole (9CI)
- Molecular Formula : C₈H₆N₂ (Molar Mass: 130.15 g/mol) .
- Market availability is documented by suppliers like Atomax Chemicals, though synthetic details remain proprietary .
2.1.3 Ethyl 5-(3-Aminophenyl)-1-(3-Cyanopyrrol-2-yl)-2-Methylpyrrole-3-Carboxylate (7c)
- Molecular Formula : C₂₆H₂₄N₄O₂ (Molar Mass: 424.50 g/mol).
- Synthesis: Prepared via diazotization and sodium azide addition, yielding a thermally stable derivative with phenyl and cyano substituents .
- Applications : Demonstrates the versatility of pyrrole-carboxylate systems in drug discovery, though lacks the fused oxygen ring seen in Azeto[1,2-a]furo[2,3-c]pyrrole .
Reactivity and Stability
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